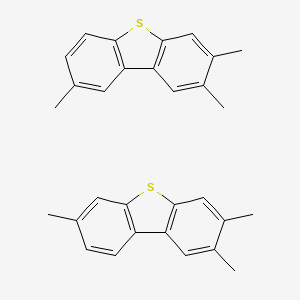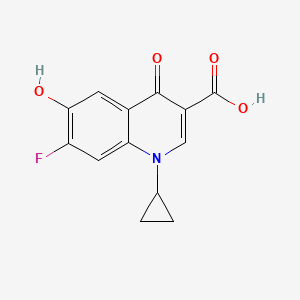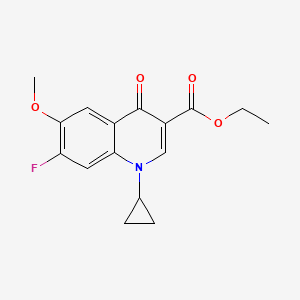
De(cladinosyl) Clarithromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .
化学反应分析
Types of Reactions
De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
De(cladinosyl) Clarithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Clarithromycin formulations.
Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the pharmaceutical industry for the development of new antibiotics and for quality control purposes .
作用机制
De(cladinosyl) Clarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity. This interference with amino acid translocation during protein synthesis results in the inhibition of bacterial growth. The compound may exhibit bacteriostatic or bactericidal effects depending on the concentration and the specific bacterial strain .
相似化合物的比较
Similar Compounds
Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.
Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness
De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .
属性
CAS 编号 |
118058-74-5 |
|---|---|
分子式 |
C30H55NO10 |
分子量 |
589.8 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1 |
InChI 键 |
QTLYNHBYTKOXTE-FNAMOMDESA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
同义词 |
3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one](/img/structure/B587922.png)




![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)


![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)



